

Dm-CHOC-pen: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dm-CHOC-pen**

Cat. No.: **B1670824**

[Get Quote](#)

Introduction

4-Demethyl-4-cholesteryloxy penclomedine (**Dm-CHOC-pen**) is a novel, lipophilic, and electrically neutral DNA alkylating agent designed to cross the blood-brain barrier (BBB).^[1] Developed by DEKK-TEC, Inc., this polychlorinated pyridine cholesteryl carbonate has shown promise in preclinical and clinical settings for the treatment of advanced malignancies, particularly those involving the central nervous system (CNS).^{[1][2]} Unlike some of its predecessors, **Dm-CHOC-pen** does not require hepatic activation, allowing for direct activity against tumor cells.^[1] This technical guide provides a comprehensive overview of **Dm-CHOC-pen**, including its mechanism of action, preclinical and clinical data, and available experimental protocols.

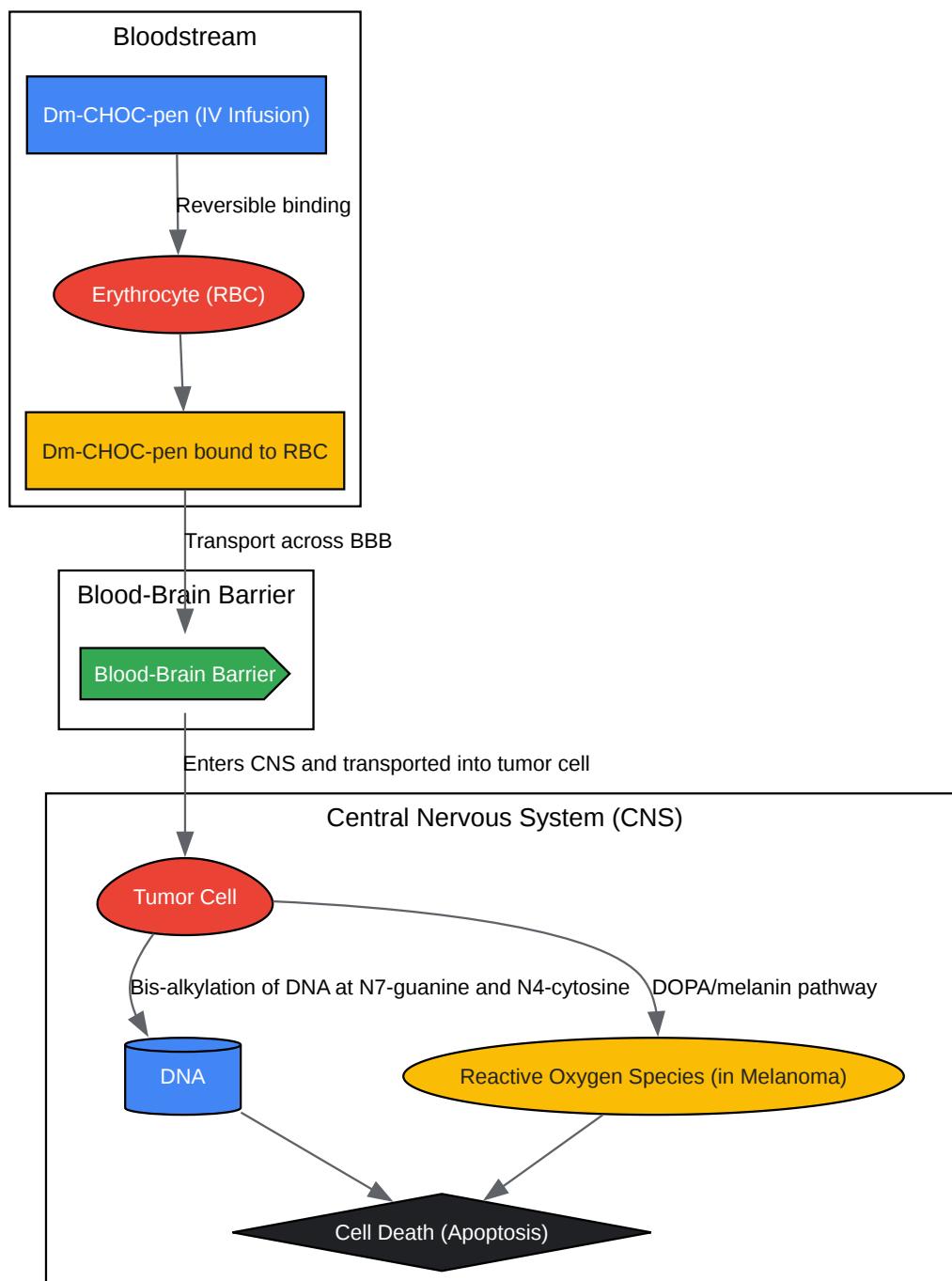
Physicochemical Properties

Dm-CHOC-pen is a derivative of 4-demethylpenclomedine (DM-PEN), the major non-toxic plasma metabolite of penclomedine.^[2] Its chemical formula is C₃₅H₄₈Cl₅NO₄, with a molecular weight of 724.02 g/mol.^[3] The addition of a cholesteryl moiety enhances its lipophilicity, facilitating its passage across the BBB.^[1]

Property	Value	Reference
Chemical Name	3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl ((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbonate	[3]
CAS Number	942149-56-6	[3]
Molecular Formula	C ₃₅ H ₄₈ Cl ₅ NO ₄	[3]
Molecular Weight	724.02	[3]

Mechanism of Action

The primary mechanism of action of **Dm-CHOC-pen** is the alkylation of DNA, leading to the formation of DNA adducts and subsequent cell death.[4] Specifically, it is a bis-alkylating agent that targets the N7 position of guanine and the N4 position of cytosine.[5][6][7] This cross-linking of DNA disrupts DNA replication and transcription, ultimately triggering apoptosis.[8]


In addition to direct DNA damage, in melanoma, **Dm-CHOC-pen** is proposed to have a secondary mechanism involving the generation of reactive oxygen species (ROS) through the DOPA/melanin pathway, contributing to oxidative stress and cell death.[9]

A proposed three-stage mechanism for its activity in CNS tumors includes:

- Entry into the CNS: **Dm-CHOC-pen** reversibly binds to erythrocyte membranes, facilitating its transport across the blood-brain barrier.[6][7]
- Tumor Cell Uptake: It is then transported into cancer cells, potentially with L-glutamine, with which it shares structural similarities.[1][7]

- DNA Alkylation: Once inside the tumor cell, it exerts its cytotoxic effect through bis-alkylation of DNA.[6][7]

Proposed Mechanism of Action of Dm-CHOC-pen

[Click to download full resolution via product page](#)

Proposed mechanism of action of **Dm-CHOC-pen**.

Preclinical Data

In Vitro Studies

Dm-CHOC-pen has demonstrated potent in vitro activity against a range of cancer cell lines, including melanoma, glioblastoma, and breast cancer explants, with activity observed in the nanogram concentration range.[\[1\]](#)

Cell Line	IC50	Reference
B-16 Melanoma	0.5 µg/mL	[2] [9]
Temozolomide (for comparison)	≥3.0 µg/ml	[2]

In Vivo Studies

In animal models, **Dm-CHOC-pen** has shown significant antitumor activity, particularly in intracranial tumor models.

Animal Model	Treatment	Outcome	Reference
C57BL mice with subcutaneous B-16 melanoma	200 mg/kg Dm-CHOC-pen intraperitoneally daily for 5 days	142% improvement in survival relative to saline controls	[2]
C57BL mice with subcutaneous B-16 melanoma	Temozolomide	78% improvement in survival relative to saline controls	[2]

Clinical Studies

Dm-CHOC-pen has been evaluated in Phase I and Phase II clinical trials in patients with advanced malignancies, including those with CNS involvement.[\[1\]](#)[\[5\]](#)

Dosing and Administration

Dm-CHOC-pen is administered as a 3-hour intravenous infusion once every 21 days.[5][6][10]

A 2-tiered maximum tolerated dose (MTD) schedule has been established:

- 85.8 mg/m²: for patients with liver involvement.[5][6][10]
- 98.7 mg/m²: for patients with normal liver function.[5][6][10]

Patient Populations and Responses

Clinical trials have enrolled patients with various advanced cancers, including non-small cell lung cancer (NSCLC), melanoma, breast cancer, and glioblastoma multiforme with CNS involvement.[1][10][11] Objective responses and improvements in overall survival (OS) and progression-free survival (PFS) have been reported.[1][6]

Patient Population	Number of Patients	Key Outcomes	Reference
Adults with advanced cancers (Phase I/II)	53 (45 with CNS involvement)	Objective responses, improved OS and PFS	[1]
Adolescents and Young Adults (AYA) with advanced malignancies	12 (most with CNS involvement)	Well-tolerated, 3 patients had CR/PR with OS from 8 to 35+ months	[6][7]
NSCLC with CNS involvement	11	Long-term objective responses with manageable toxicities	[5]

Safety and Tolerability

Dm-CHOC-pen has been generally well-tolerated, with a manageable side effect profile. Unlike other penclomidine analogs, it is non-neurotoxic.[1]

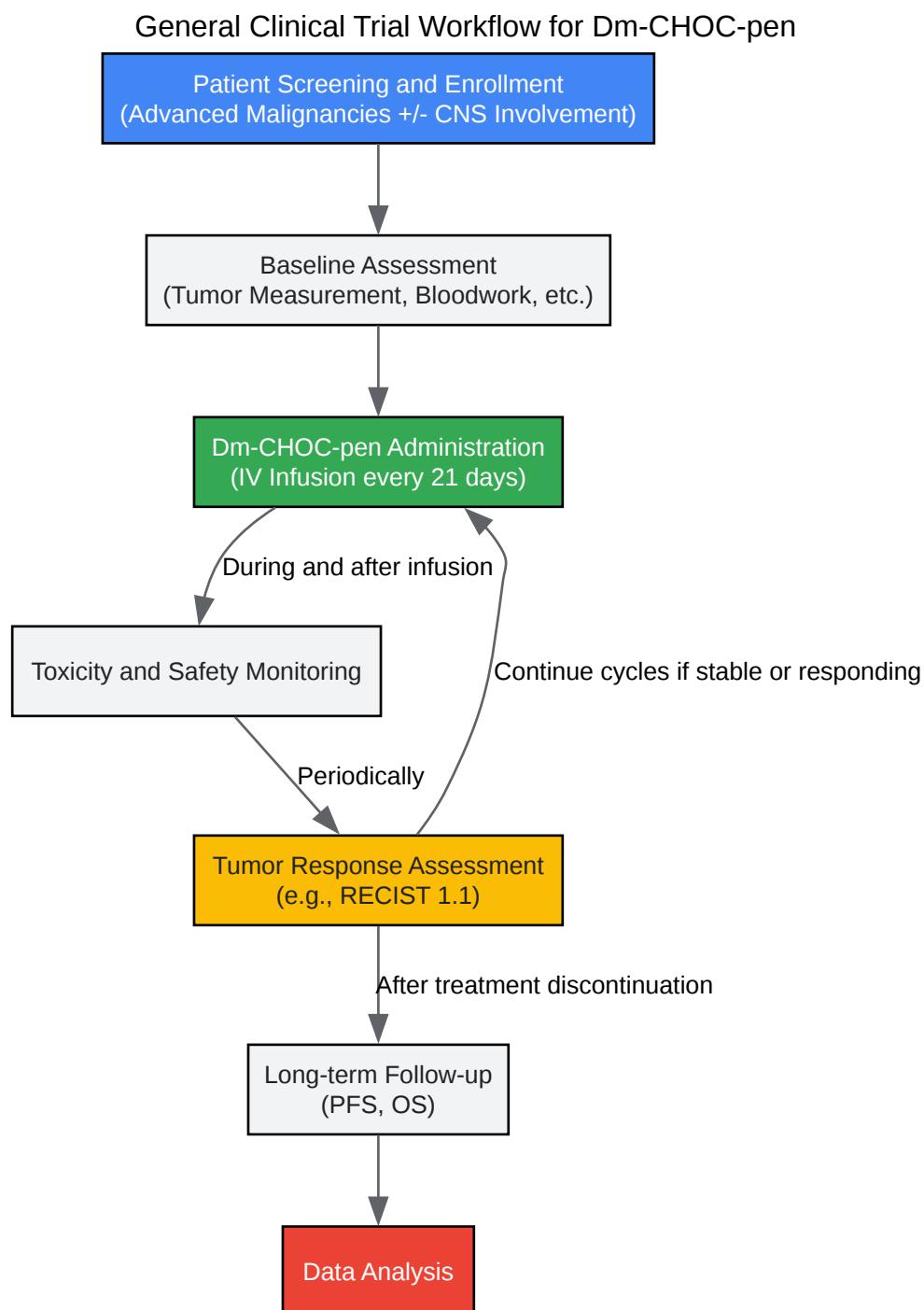
Adverse Effect	Grade	Incidence	Reference
Fatigue	-	17%	[5][6]
Nausea	Grade 1/2	11%	[5][11]
Liver Dysfunction (reversible)	Grade 3	9% (3 patients)	[1][5][10]

Experimental Protocols

Detailed experimental protocols for the synthesis and administration of **Dm-CHOC-pen** are proprietary. However, information from published studies and clinical trial registrations provides an outline of the methodologies used.

Synthesis of Dm-CHOC-pen

Dm-CHOC-pen is synthesized as a carbonate derivative of 4-demethylpenclomedine (DM-PEN).[2][4] This involves the chemical modification of DM-PEN to attach the cholesteryl carbonate moiety.


In Vitro Cell Proliferation Assay

- Cell Culture: B-16 melanoma cells are cultured in appropriate media.
- Drug Exposure: Cells are exposed to varying concentrations of **Dm-CHOC-pen**.
- Assessment: Cell proliferation and survival are assessed to determine the half-maximal inhibitory concentration (IC₅₀).[2]

In Vivo Murine Melanoma Model

- Tumor Implantation: B-16 melanoma cells are implanted subcutaneously into the flank of adult female C57BL mice.[2]
- Treatment: Once tumors are palpable, mice are treated with **Dm-CHOC-pen** (e.g., 200 mg/kg intraperitoneally daily for 5 days), temozolomide, or saline.[2]
- Endpoint: Survival is monitored and compared between treatment groups.[2]

Clinical Trial Protocol (General Outline)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oatext.com [oatext.com]
- 2. DM-CHOC-PEN - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. Phase 2 Study of DM-CHOC-PEN in Patients with NSCLC with Central Nervous System Involvement - Conference Correspondent [conference-correspondent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DM-CHOC-PEN - Chemwatch [chemwatch.net]
- 9. researchgate.net [researchgate.net]
- 10. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (DM-CHOC-PEN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (DM-CHOC-PEN) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dm-CHOC-pen: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670824#dm-choc-pen-dna-alkylating-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com